molecular formula C14H15NO2 B2583869 1,2,4-trimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid CAS No. 724744-88-1

1,2,4-trimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid

Cat. No. B2583869
CAS RN: 724744-88-1
M. Wt: 229.279
InChI Key: KNTRJGNNOUVCOH-UHFFFAOYSA-N
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Description

“1,2,4-trimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid” is a chemical compound with the CAS Number: 724744-88-1 . It has a molecular weight of 229.28 .


Chemical Reactions Analysis

While specific chemical reactions involving “1,2,4-trimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid” are not found in the searched resources, pyrrole compounds are generally involved in various chemical reactions .

Scientific Research Applications

Anticancer Potentials of Cinnamic Acid Derivatives

Cinnamic acid derivatives, due to their phenolic structure and chemical reactivity, have been extensively studied in medicinal research for their anticancer potentials. The versatility of the cinnamic acid structure allows for a wide range of synthetic modifications leading to compounds with significant antitumor efficacy. This review underscores the importance of such derivatives in anticancer research, providing a comprehensive overview of their synthesis and biological evaluation (De, Baltas, & Bedos-Belval, 2011).

Carboxylic Acids in Biocatalyst Inhibition

Carboxylic acids are recognized for their role as microbial inhibitors in fermentative production, highlighting their significance in the study of microbial resistance and metabolic engineering. This review discusses their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae, offering insights into the metabolic pathways affected and potential strategies to enhance microbial robustness against such inhibitors (Jarboe, Royce, & Liu, 2013).

Liquid-Liquid Extraction of Carboxylic Acids

The review on solvent developments for liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams emphasizes the relevance of carboxylic acids in industrial separation processes. It discusses various solvent systems, including ionic liquids and traditional amines, shedding light on their efficiencies and challenges in the recovery of carboxylic acids, which is crucial for the production of bio-based plastics (Sprakel & Schuur, 2019).

Biological Activity of Natural Carboxylic Acids

This review explores the structure-related antioxidant, antimicrobial, and cytotoxic activities of selected natural carboxylic acids. By analyzing structural differences, such as the number of hydroxyl groups and conjugated bonds, the study provides valuable insights into how these structural elements influence the bioactivity of carboxylic acids, which could guide future drug design and synthesis (Godlewska-Żyłkiewicz et al., 2020).

Chlorogenic Acid: A Pharmacological Review

Chlorogenic acid, a widely studied phenolic compound, demonstrates a range of therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects. This review highlights the pharmacological significance of chlorogenic acid, suggesting its potential in treating various disorders, which underscores the importance of phenolic carboxylic acids in medicinal chemistry and therapy (Naveed et al., 2018).

properties

IUPAC Name

1,2,4-trimethyl-5-phenylpyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-9-12(14(16)17)10(2)15(3)13(9)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTRJGNNOUVCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C(=O)O)C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-trimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid

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